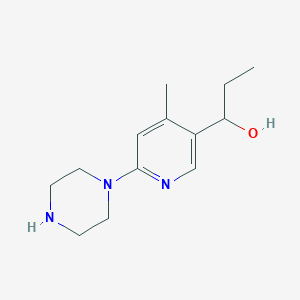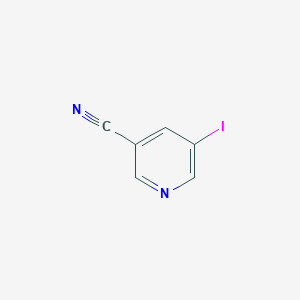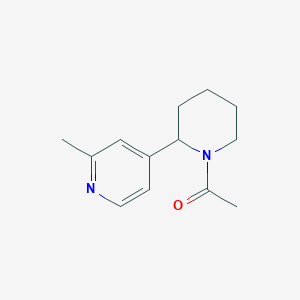
6-(Indolin-1-yl)-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Indolin-1-yl)-2-methylnicotinonitrile is a compound that belongs to the class of indoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-2-methylnicotinonitrile typically involves the reaction of indoline with a suitable nicotinonitrile derivative. One common method involves the use of a palladium-catalyzed C–H activation reaction. In this process, indoline undergoes C–H activation followed by coupling with a nicotinonitrile derivative under specific reaction conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a suitable ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(Indolin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The indoline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted indoline derivatives.
科学研究应用
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Indolin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
Indoline-2-one derivatives: These compounds share the indoline core and have been studied for their antibacterial and anticancer activities.
Spiropyran derivatives: These compounds exhibit photochromic properties and have applications in smart materials and sensors.
Uniqueness
6-(Indolin-1-yl)-2-methylnicotinonitrile is unique due to its specific combination of the indoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties
属性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-9H2,1H3 |
InChI 键 |
KMDHDOMEFDWWDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)


![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)


![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)



![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
